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Executive Summary
Polychlorinated biphenyl (PCB) congener 118 (2,3',4,4',5-pentachlorobiphenyl) is a persistent

environmental pollutant with significant toxicological implications. Classified as a dioxin-like

compound, PCB 118 elicits a spectrum of adverse health effects primarily through its

interaction with the aryl hydrocarbon receptor (AhR). This technical guide provides a

comprehensive overview of the toxicological profile of PCB 118, detailing its mechanisms of

action, metabolic pathways, and diverse toxic endpoints. Quantitative data from key studies are

summarized in structured tables for comparative analysis, and detailed experimental protocols

for pivotal toxicological assessments are provided. Furthermore, signaling pathways and

experimental workflows are visualized using Graphviz to facilitate a deeper understanding of

the scientific principles and methodologies.

Introduction
Polychlorinated biphenyls are a class of synthetic organic chemicals that were widely used in

industrial and commercial applications due to their chemical stability, non-flammability, and

electrical insulating properties. Although their production was banned in many countries in the

late 1970s, their persistence in the environment and bioaccumulation in the food chain continue

to pose a significant risk to human and wildlife health.[1]
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PCB 118 is a mono-ortho-substituted congener that exhibits dioxin-like toxicity.[2] Its ability to

bind to and activate the AhR initiates a cascade of downstream events that can lead to a

variety of toxicological outcomes, including cancer, neurotoxicity, endocrine disruption, and

immunotoxicity.[3][4][5] This document serves as a technical resource for professionals in

research and drug development to understand the toxicological significance of this prevalent

environmental contaminant.

Mechanism of Action: The Aryl Hydrocarbon
Receptor (AhR) Signaling Pathway
The primary mechanism underlying the toxicity of PCB 118 is its activation of the aryl

hydrocarbon receptor (AhR), a ligand-activated transcription factor.[6] In its inactive state, the

AhR resides in the cytoplasm in a complex with several chaperone proteins, including heat

shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.[7]

Upon binding of a ligand such as PCB 118, the AhR undergoes a conformational change,

leading to its dissociation from the chaperone complex and translocation into the nucleus. In

the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT).

This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic

responsive elements (XREs) in the promoter regions of target genes, leading to the induction of

their transcription.[7]

One of the most well-characterized downstream effects of AhR activation is the induction of

cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2.[3] These enzymes are

involved in the metabolism of xenobiotics; however, their induction can also lead to the

production of reactive oxygen species (ROS) and oxidative stress.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.researchgate.net/figure/Molecular-principle-of-action-of-the-dioxin-bioassay-AhR-aryl-hydrocarbon-receptor_fig1_345311344
https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/lt_rpts/tr559.pdf
https://www.ewg.org/sites/humantoxome/chemicals/chemical.php?chemid=60506
https://pmc.ncbi.nlm.nih.gov/articles/PMC3571807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3080189/
https://www.researchgate.net/profile/Cor-Schipper/publication/257962915_PROTOCOL_FOR_MEASURING_DIOXIN-LIKE_ACTIVITY_IN_ENVIRONMENTAL_SAMPLES_USING_IN_VITRO_REPORTER_GENE_DR-LUC_ASSAYS/links/00b495267e339f0760000000/PROTOCOL-FOR-MEASURING-DIOXIN-LIKE-ACTIVITY-IN-ENVIRONMENTAL-SAMPLES-USING-IN-VITRO-REPORTER-GENE-DR-LUC-ASSAYS.pdf
https://www.researchgate.net/profile/Cor-Schipper/publication/257962915_PROTOCOL_FOR_MEASURING_DIOXIN-LIKE_ACTIVITY_IN_ENVIRONMENTAL_SAMPLES_USING_IN_VITRO_REPORTER_GENE_DR-LUC_ASSAYS/links/00b495267e339f0760000000/PROTOCOL-FOR-MEASURING-DIOXIN-LIKE-ACTIVITY-IN-ENVIRONMENTAL-SAMPLES-USING-IN-VITRO-REPORTER-GENE-DR-LUC-ASSAYS.pdf
https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/lt_rpts/tr559.pdf
https://www.researchgate.net/profile/Cor-Schipper/publication/257962915_PROTOCOL_FOR_MEASURING_DIOXIN-LIKE_ACTIVITY_IN_ENVIRONMENTAL_SAMPLES_USING_IN_VITRO_REPORTER_GENE_DR-LUC_ASSAYS/links/00b495267e339f0760000000/PROTOCOL-FOR-MEASURING-DIOXIN-LIKE-ACTIVITY-IN-ENVIRONMENTAL-SAMPLES-USING-IN-VITRO-REPORTER-GENE-DR-LUC-ASSAYS.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytoplasm

Nucleus

PCB 118 AhR-Hsp90-AIP-p23
(Inactive Complex)

Binding
Activated AhRConformational Change

& Dissociation

ARNT
Dimerization

AhR-ARNT
Heterodimer

cluster_nucleus

XRE
(DNA)

Binding Target Gene Transcription
(e.g., CYP1A1, CYP1A2)

Induction Toxicological Effects
(Oxidative Stress, etc.)

Click to download full resolution via product page

Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Metabolism of PCB 118
The metabolism of PCBs is a critical determinant of their toxicity and persistence in the body.

The primary route of PCB metabolism is through oxidation, catalyzed by cytochrome P450

enzymes.[8] These reactions introduce hydroxyl groups onto the biphenyl structure, forming

hydroxylated PCB metabolites (OH-PCBs). This process generally increases the water

solubility of the compounds, facilitating their excretion.[8] However, some metabolites can be

more toxic than the parent compound.

For PCB 118, metabolism can lead to the formation of various hydroxylated derivatives. The

specific P450 enzymes involved and the resulting metabolite profiles can vary depending on

the species and tissue.[8] Some of these metabolites may have their own biological activities,

including endocrine-disrupting effects.

Toxicological Effects of PCB 118
PCB 118 has been shown to cause a wide range of toxic effects in both animal studies and

human populations.

Carcinogenicity
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There is clear evidence of the carcinogenic activity of PCB 118 in animal studies.[3] The

National Toxicology Program (NTP) conducted a two-year gavage study in female Harlan

Sprague-Dawley rats, which demonstrated that PCB 118 caused increased incidences of liver

neoplasms (cholangiocarcinoma, hepatocholangioma, and hepatocellular adenoma) and cystic

keratinizing epithelioma of the lung.[3][9] Occurrences of uterine carcinoma were also

considered to be related to the administration of PCB 118.[3]

Table 1: Carcinogenicity of PCB 118 in Female Harlan Sprague-Dawley Rats (NTP TR-559)

Organ
Neoplas
m

Vehicle
Control

100
µg/kg

220
µg/kg

460
µg/kg

1,000
µg/kg

4,600
µg/kg

Liver

Cholangi

ocarcino

ma

0/50 0/50 0/50 1/50 5/50 18/50

Hepatoce

llular

Adenoma

1/50 2/50 1/50 3/50 8/50 15/50

Hepatoch

olangiom

a

0/50 0/50 0/50 0/50 0/50 4/50

Lung

Cystic

Keratinizi

ng

Epithelio

ma

0/50 0/50 0/50 1/50 3/50 11/50

Uterus

Squamou

s Cell

Carcinom

a

0/50 0/50 0/50 0/50 1/50 3/50

Data extracted from NTP Technical Report 559.[9]

Neurotoxicity
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PCB exposure is associated with significant neurotoxic effects, particularly during development.

[4] Studies have linked PCB exposure to decreased exploratory behavior, learning deficits, and

altered levels of neurotransmitters such as dopamine.[4] The developing brain is considered a

vulnerable target for PCBs.[10]

Endocrine Disruption
PCBs, including congener 118, are recognized as endocrine-disrupting chemicals.[5] They can

interfere with the synthesis, transport, and metabolism of thyroid hormones, leading to

decreased serum concentrations of total and free thyroxine (T4).[3] PCB 118 has also been

associated with altered reproductive function.[5]

Table 2: Effects of PCB 118 on Serum Thyroxine (T4) Levels in Female Rats (NTP TR-559)

Paramete
r

Vehicle
Control

100 µg/kg 220 µg/kg 460 µg/kg
1,000
µg/kg

4,600
µg/kg

Total T4

(µg/dL) at

14 weeks

3.8 ± 0.2 3.1 ± 0.2 2.8 ± 0.2 2.5 ± 0.1 2.1 ± 0.1 1.5 ± 0.1

Free T4

(ng/dL) at

14 weeks

1.3 ± 0.1 1.0 ± 0.1 0.9 ± 0.1 0.8 ± 0.1 0.6 ± 0.1 0.4 ± 0.1

Statistically significant difference from the vehicle control group (p < 0.05). Data are presented

as mean ± standard error. Data extracted from NTP Technical Report 559.[11]

Immunotoxicity
The immune system is a sensitive target for PCBs.[9] Exposure to dioxin-like PCBs can lead to

immunosuppressive effects.[12] Studies in free-ranging seals have shown that dioxin-like

mono-ortho PCBs, including PCB 118, were associated with immunosuppressive responses.

[12]

Experimental Protocols
Two-Year Gavage Carcinogenicity Study (NTP TR-559)
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A pivotal study on the long-term toxicity and carcinogenicity of PCB 118 was conducted by the

National Toxicology Program.[3][9]

Test System: Female Harlan Sprague-Dawley rats.

Administration: PCB 118 (at least 99% pure) was administered in a corn oil:acetone (99:1)

vehicle by gavage.

Dosage Groups: Groups of 80 female rats were administered 0 (vehicle control), 100, 220,

460, 1,000, or 4,600 µg of PCB 118 per kg of body weight.

Dosing Schedule: Dosing occurred 5 days per week for up to 105 weeks.

Endpoints: Survival, body weight, clinical observations, and comprehensive histopathological

examination of tissues were evaluated. Interim evaluations were conducted at 14, 31, and 53

weeks.
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Figure 2: Workflow for the NTP Two-Year Gavage Study.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15598500?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytochrome P450 Induction Assay
The induction of CYP enzymes is a key indicator of AhR activation by dioxin-like compounds.

Test System: In vitro cell-based assays using primary hepatocytes or hepatoma cell lines

(e.g., HepG2, H4IIE).

Treatment: Cells are exposed to various concentrations of PCB 118.

Endpoint Measurement:

Enzyme Activity: Ethoxyresorufin-O-deethylase (EROD) assay is commonly used to

measure CYP1A1 activity. The conversion of ethoxyresorufin to the fluorescent product

resorufin is quantified.

mRNA Expression: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to

measure the expression levels of CYP1A1 and CYP1A2 mRNA.

Data Analysis: The induction potential is typically expressed as the fold-change in enzyme

activity or mRNA expression relative to a vehicle control.

Toxic Equivalency Factor (TEF)
To assess the risk posed by complex mixtures of dioxin-like compounds, the toxic equivalency

factor (TEF) concept has been developed.[13] This approach assigns a TEF value to each

congener, which represents its toxic potency relative to the most potent dioxin, 2,3,7,8-

tetrachlorodibenzo-p-dioxin (TCDD), which has a TEF of 1.[13] The World Health Organization

(WHO) has assigned a TEF of 0.00003 for PCB 118 for mammals.[14] This value is used to

calculate the toxic equivalency (TEQ) of a mixture, which is the sum of the concentrations of

each congener multiplied by its respective TEF.

Conclusion
PCB congener 118 is a toxicologically significant environmental contaminant that poses a

multifaceted threat to human and animal health. Its ability to activate the AhR signaling

pathway is a central driver of its diverse toxic effects, which include carcinogenicity,

neurotoxicity, endocrine disruption, and immunotoxicity. The quantitative data and experimental

protocols detailed in this guide provide a solid foundation for researchers, scientists, and drug
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development professionals to understand and further investigate the risks associated with PCB

118 exposure. Continued research into the mechanisms of action and the development of

sensitive detection and remediation strategies are crucial for mitigating the long-term health

consequences of this persistent pollutant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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